molecular formula C7H9NO3 B13301165 Methyl 5-(aminomethyl)furan-3-carboxylate

Methyl 5-(aminomethyl)furan-3-carboxylate

Cat. No.: B13301165
M. Wt: 155.15 g/mol
InChI Key: UJHGFVLIPQVQJX-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)furan-3-carboxylate is a heterocyclic compound featuring a furan ring substituted with an aminomethyl group at position 5 and a methyl ester at position 3. Its structural versatility makes it a valuable scaffold for developing pharmacologically active compounds, given the significance of aryl furans in drug design and copolymer synthesis .

Properties

IUPAC Name

methyl 5-(aminomethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHGFVLIPQVQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Furfuryl Alcohol Derivatives

One documented method begins with methyl 5-(hydroxymethyl)-2-furan carboxylate, which can be converted into the aminomethyl derivative by reductive amination.

General Procedure:

  • A mixture of a primary amine (1.0 equivalent), aldehyde (1.1 equivalents, derived from oxidation of hydroxymethyl group), and a catalytic amount of acetic acid in methanol is heated under reflux for 1 hour.
  • After cooling, sodium borohydride (0.6 equivalents) is added at 0°C under inert atmosphere to reduce the imine intermediate to the amine.
  • The reaction mixture is quenched with saturated sodium bicarbonate and extracted with ethyl acetate.
  • The organic layer is dried over sodium sulfate, filtered, and concentrated.
  • Purification is achieved by flash column chromatography to isolate methyl 5-(aminomethyl)furan-3-carboxylate or its derivatives.

Yields and Characterization:

  • Yields vary depending on the amine used and reaction conditions, typically ranging from 25% to over 60%.
  • Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry confirming the molecular formula C7H11NO_3 (free base) or its hydrochloride salt form.

Table 1: Example Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reductive amination Primary amine, AcOH, MeOH, reflux 1 h 25–63 Sodium borohydride reduction
Extraction and purification EtOAc extraction, Na2SO4 drying - Flash chromatography

Synthesis via Bromomethyl Furans and Subsequent Amination

Another approach involves starting from bromomethyl-substituted furans, which undergo nucleophilic substitution with ammonia or amines.

Key Steps:

  • Preparation of 5-(bromomethyl)furan-3-carboxylate esters via radical bromination of methyl 5-methylfuran-3-carboxylate.
  • Nucleophilic substitution of the bromomethyl group with ammonia or amines to yield the aminomethyl derivative.
  • Purification by crystallization or chromatography.

This method benefits from the availability of bromomethyl intermediates and often provides good regioselectivity.

Example:

  • Bromination of methyl 5-methylfuran-3-carboxylate with N-bromosuccinimide (NBS) under radical conditions.
  • Treatment of the bromomethyl intermediate with excess ammonia in a suitable solvent (e.g., ethanol or water) at controlled temperature.
  • Isolation of this compound as a hydrochloride salt.

This route is supported by analogous synthesis of heteroaromatic aminomethyl compounds in the literature.

Metal-Free Multisubstituted Furan Synthesis Involving Aminomethyl Intermediates

Recent advances have demonstrated atom-economical, metal-free syntheses of multisubstituted furans, including aminomethyl derivatives.

Method Highlights:

  • Starting from dialkyl 2-(aziridin-2-ylmethylene)malonates or 1,3-diones.
  • Aziridine ring-opening with internal nucleophiles leads to furan ring formation with aminomethyl substitution.
  • Reactions are typically conducted in dichloromethane with Lewis acid catalysts like BF3·OEt2 at ambient temperature.
  • Purification by column chromatography yields multisubstituted furans with high stereoselectivity and yields up to 97%.

Though this method is more complex, it offers a metal-free route with high atom economy and potential for stereochemical control.

Purification and Characterization Techniques

  • Purification: Flash column chromatography using ethyl acetate/hexane mixtures is the standard approach.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, high-resolution mass spectrometry (HRMS), and sometimes elemental analysis.
  • Salt Formation: Conversion to hydrochloride salts improves solubility and stability for biological studies.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages References
Reductive amination of hydroxymethyl ester Methyl 5-(hydroxymethyl)furan-3-carboxylate Primary amine, AcOH, NaBH_4, MeOH, reflux 25–63 Mild conditions, straightforward
Bromomethyl substitution Methyl 5-methylfuran-3-carboxylate NBS bromination, NH_3 substitution Moderate Regioselective, scalable
Metal-free multisubstituted furan synthesis Dialkyl 2-(aziridin-2-ylmethylene)malonate BF3·OEt2 catalyst, CH2Cl2, ambient temperature Up to 97 Atom economical, stereoselective

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is a chemical compound with a furan ring substituted with an aminomethyl group at position 5. The carboxylate group is esterified with a methyl group, and the compound exists as a hydrochloride salt due to the protonation of the amino group by hydrochloric acid. Its molecular formula is C7H10ClNO3, with a molecular weight of approximately 191.61 g/mol. It is a compound of interest in medicinal chemistry due to its unique structural features and biological properties.

Research Applications

This compound and its derivatives have applications in several fields.

Biological Activity
The biological activity of this compound hydrochloride can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, potentially leading to the modulation of enzymatic activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • HeLa Cells : Studies indicate that this compound has potent antiproliferative effects on HeLa cells, with IC values suggesting effective inhibition of cell growth.
    *Other Cancer Cell Lines: Preliminary data suggest activity against additional cancer types.

The compound's mechanism involves inducing apoptosis in cancer cells, which may be mediated through the activation of specific apoptotic pathways.

Antimicrobial Activity
This compound has also shown promising antibacterial properties.

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Displays activity against various Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Case Studies

Cytotoxicity Against HeLa Cells
A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Antimicrobial Efficacy
In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Chloromethyl vs. Aminomethyl
  • Methyl 5-(chloromethyl)furan-3-carboxylate (CAS 20416-07-3): Substitutes the aminomethyl group with chloromethyl. Molecular weight: 174.58 g/mol. Applications: Used as a precursor in life science research due to the reactive chlorine atom, enabling further functionalization . Key difference: The chlorine substituent increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the aminomethyl derivative.
Formyl vs. Aminomethyl
  • Methyl 5-formylfuran-3-carboxylate (CAS 102169-71-1, similarity score 0.94): Features a formyl group instead of aminomethyl. The aldehyde group enhances reactivity in condensation reactions, useful in synthesizing Schiff bases or heterocyclic extensions .
Acetoxymethyl vs. Aminomethyl
  • Methyl 5-(acetoxymethyl)furan-3-carboxylate: Substitutes aminomethyl with acetoxymethyl. The acetyl group introduces hydrolytic instability under basic conditions, unlike the more stable aminomethyl derivative .

Ester Group Modifications

Methyl vs. Ethyl Esters
  • Ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate (CAS 175276-70-7): Ethyl ester instead of methyl.
  • Ethyl 2-(aminomethyl)-5-(tert-butyl)furan-3-carboxylate: Incorporates a bulky tert-butyl group, which may sterically hinder interactions in enzyme-binding pockets compared to the smaller methyl substituent .

Heterocyclic Core Modifications

Furan vs. Benzofuran
  • Methyl 5-methoxy-1-benzofuran-3-carboxylate :
    • Benzofuran core with a fused benzene ring.
    • Extended conjugation increases UV absorption and stability but reduces solubility in polar solvents compared to simple furans .
  • Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: Naphtho-furan system with a sulfonamide group. The larger aromatic system enhances π-π stacking interactions, relevant in materials science or DNA intercalation .
Furan vs. Pyridine
  • Methyl 5-(aminomethyl)nicotinate (CAS 1001756-84-8): Pyridine ring replaces furan. The nitrogen atom introduces basicity and hydrogen-bonding capability, altering pharmacokinetic properties .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 5-(aminomethyl)furan-3-carboxylate - C₇H₉NO₃ 155.15 Likely polar, enzyme-interactive
Methyl 5-(chloromethyl)furan-3-carboxylate 20416-07-3 C₇H₇ClO₃ 174.58 Reactive halogen, precursor
Methyl 5-formylfuran-3-carboxylate 102169-71-1 C₇H₆O₄ 154.12 Aldehyde reactivity
Ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate 175276-70-7 C₁₅H₁₅NO₃ 257.29 Enhanced lipophilicity

Biological Activity

Methyl 5-(aminomethyl)furan-3-carboxylate (MAFCA) is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MAFCA, including its synthesis, cytotoxicity against cancer cell lines, and antibacterial properties.

Chemical Structure and Properties

MAFCA is characterized by a furan ring substituted with an aminomethyl group at the 5-position and a carboxylate group esterified with a methyl group. Its molecular formula is C7H9NO3C_7H_9NO_3 with a molecular weight of approximately 191.61 g/mol . The structure plays a crucial role in its biological activity, particularly in interactions with biological targets.

Synthesis of MAFCA

The synthesis of MAFCA typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. Various methods have been reported, including:

  • Amination of Furan Aldehydes : Utilizing biocatalysis for the efficient conversion of furans into aminomethyl derivatives.
  • Chemical Reactions : Traditional organic synthesis techniques involving furan derivatives and amine reagents.

These methods allow for the production of MAFCA in sufficient yields for biological testing .

Anticancer Activity

MAFCA has demonstrated significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : Studies indicate that MAFCA exhibits potent cytotoxicity against HeLa cells, with an IC50 value reported around 62.37 µg/mL .
  • Other Cancer Cell Lines : Additional studies have evaluated its effects on HepG2 (human liver carcinoma) and Vero (African green monkey kidney) cells, highlighting its potential as an anticancer agent.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further mechanistic studies are required to elucidate specific pathways involved.

Antibacterial Activity

MAFCA has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Exhibited significant inhibition with a minimum inhibitory concentration (MIC) of 250 µg/mL.
  • Escherichia coli : Similar antibacterial effects were noted, indicating broad-spectrum activity against pathogenic bacteria .

The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Biological Activity

The following table summarizes the biological activities observed for MAFCA compared to related compounds:

CompoundIC50 (µg/mL)MIC (µg/mL)Activity Type
This compound62.37250Anticancer & Antibacterial
Methyl 5-(hydroxymethyl)-2-furan carboxylate50500Anticancer
Other derivatives (e.g., amides)VariesVariesAnticancer/Antibacterial

Case Studies and Research Findings

  • Study on Cytotoxicity : A study conducted by Phutdhawong et al. explored various derivatives of furan compounds, including MAFCA, assessing their cytotoxic effects on cancer cell lines. The findings underscored the importance of structural modifications in enhancing biological activity .
  • Antibacterial Evaluation : Research evaluating the antibacterial properties indicated that MAFCA and its derivatives possess significant activity against common pathogens, suggesting potential applications in treating bacterial infections.
  • Enzymatic Synthesis : Recent advancements in biocatalysis have facilitated the production of MAFCA through enzymatic pathways, showcasing an innovative approach to synthesizing biologically active compounds from renewable resources .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(aminomethyl)furan-3-carboxylate, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions:

Furan Functionalization : Start with methyl 5-(chloromethyl)furan-3-carboxylate (CAS 20416-07-3) as a precursor, substituting the chloromethyl group with an aminomethyl group via nucleophilic substitution using ammonia or protected amines .

Reductive Amination : Alternatively, introduce the aminomethyl group via reductive amination of aldehyde intermediates, using sodium cyanoborohydride or similar reagents .

Esterification : Finalize the methyl ester group using methanol and acidic catalysts (e.g., H₂SO₄) .

  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

  • Key Methods :

  • NMR : ¹H and ¹³C NMR identify substituents on the furan ring (e.g., aminomethyl at C5, methyl ester at C3). For example, the aminomethyl proton resonates at δ 3.2–3.5 ppm .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 184.1 (calculated for C₈H₁₀NO₃⁺) .

Q. What are the key physicochemical properties of this compound?

PropertyValue/DescriptionReference
Molecular FormulaC₈H₁₀NO₃
Molecular Weight184.17 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in water
StabilityStable at 4°C; hydrolyzes in basic pH (>9)

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Mechanistic Insight : The chloromethyl group in the precursor (methyl 5-(chloromethyl)furan-3-carboxylate) is prone to nucleophilic substitution at C5. Competing reactions (e.g., elimination) are minimized by using polar aprotic solvents (DMF) and controlled temperatures (0–25°C) .
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) improve yield during reductive amination .

Q. What enzymatic pathways involve this compound derivatives?

  • Biosynthetic Role : The compound is a structural analog of methanofuran cofactors. Enzymes like MfnE (EC 2.7.4.31) phosphorylate its derivatives in archaeal methanogenesis pathways .
  • Assays : Radiolabeled ATP tracks kinase activity in Methanocaldococcus jannaschii lysates .

Q. How does structural modification impact biological activity?

  • SAR Studies :

  • Aminomethyl Position : Moving the group to C2 reduces antimicrobial efficacy by 70% .
  • Ester vs. Carboxylic Acid : The methyl ester enhances blood-brain barrier permeability compared to the free acid .
    • Data Source : Comparative IC₅₀ values from in vitro enzyme inhibition assays .

Q. What advanced analytical methods resolve degradation products under stress conditions?

  • Forced Degradation : Expose to pH 10 buffer (40°C, 24 hrs) to simulate hydrolysis.
  • Analysis :

  • LC-HRMS : Identifies carboxylic acid derivatives (e.g., 5-(aminomethyl)furan-3-carboxylic acid, m/z 156.07) .
  • Kinetic Modeling : Pseudo-first-order rate constants quantify degradation .

Q. How can computational modeling predict target interactions?

  • Docking Studies : Use AutoDock Vina to model binding to monoamine oxidase B (MAO-B). The aminomethyl group forms hydrogen bonds with Glu84, while the furan ring π-stacks with Tyr398 .
  • Validation : Compare with experimental IC₅₀ values from MAO-B inhibition assays .

Methodological Notes

  • Contradictions : reports stability in acidic conditions, while notes hydrolysis risks in strong bases. Validate via pH-dependent stability studies.
  • Data Gaps : Commercial synthesis protocols lack optimization for scale-up (e.g., batch vs. flow chemistry) .
  • Ethical Compliance : Use only research-grade material (≥95% purity) for biological assays, adhering to institutional safety guidelines .

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